ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex heterocyclic compound featuring:
- A thiazole ring substituted with a methyl group at position 4 and a carboxylate ester at position 5.
- A pyrrolone moiety (2,5-dihydro-1H-pyrrol) with a hydroxy group at position 4, a ketone at position 5, and two aryl substituents:
- A 4-tert-butylphenyl group at position 2.
- A 4-ethoxy-2-methylbenzoyl group at position 3.
Properties
Molecular Formula |
C31H34N2O6S |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H34N2O6S/c1-8-38-21-14-15-22(17(3)16-21)25(34)23-24(19-10-12-20(13-11-19)31(5,6)7)33(28(36)26(23)35)30-32-18(4)27(40-30)29(37)39-9-2/h10-16,24,34H,8-9H2,1-7H3/b25-23+ |
InChI Key |
BTKZIROVCGIUDI-WJTDDFOZSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolidone Core
The pyrrolidone moiety is synthesized via a three-component reaction involving:
-
Aldehyde : 4-tert-Butylbenzaldehyde.
-
Amine : 2-Aminoethanol (for hydroxyethyl side chain).
-
β-Ketoester : Methyl 4-ethoxy-2-methylbenzoylacetate.
-
Condensation : React 4-tert-butylbenzaldehyde (1.0 eq) with 2-aminoethanol (1.2 eq) in 1,4-dioxane at 80°C for 6 hours to form imine.
-
Cyclization : Add methyl 4-ethoxy-2-methylbenzoylacetate (1.0 eq) and potassium carbonate (1.5 eq) in diethylene glycol dimethyl ether. Reflux at 120°C for 12 hours.
-
Acidification : Quench with 10% HCl to yield 3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-1-(2-hydroxyethyl)-2-(4-tert-butylphenyl)-2,5-dihydro-1H-pyrrole (Yield: 68%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Diethylene glycol dimethyl ether |
| Temperature | 120°C |
| Reaction Time | 12 hours |
| Yield | 68% |
Thiazole Ring Formation
The thiazole ring is constructed via Hantzsch thiazole synthesis using:
-
Thiourea : Reacted with α-bromoketone derived from ethyl acetoacetate.
-
Bromination : Treat ethyl acetoacetate (1.0 eq) with bromine (1.1 eq) in acetic acid at 0°C to form α-bromoethyl acetoacetate.
-
Cyclization : React α-bromoethyl acetoacetate (1.0 eq) with thiourea (1.2 eq) in ethanol under reflux for 8 hours.
-
Esterification : Treat the thiazole intermediate with ethyl chloroformate (1.5 eq) to yield ethyl 4-methylthiazole-5-carboxylate (Yield: 75%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 8 hours |
| Yield | 75% |
Coupling of Pyrrolidone and Thiazole Moieties
The final step involves coupling the pyrrolidone and thiazole intermediates via nucleophilic substitution.
-
Activation : Treat the pyrrolidone intermediate (1.0 eq) with thionyl chloride (2.0 eq) in dichloromethane to form acyl chloride.
-
Coupling : React acyl chloride with ethyl 4-methylthiazole-5-carboxylate (1.2 eq) in tetrahydrofuran (THF) using triethylamine (3.0 eq) as base. Stir at 25°C for 24 hours.
-
Purification : Isolate via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to obtain the final product (Yield: 62%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 62% |
Optimization and Challenges
Solvent and Catalyst Effects
Side Reactions
-
Ester hydrolysis : Minimized by maintaining pH < 7 during aqueous workups.
-
Oxidation of pyrrolidone : Prevented by conducting reactions under nitrogen atmosphere.
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, tert-butyl), 1.48 (t, 3H, CH₂CH₃), 2.58 (s, 3H, thiazole-CH₃).
-
IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O pyrrolidone).
-
HRMS (ESI) : m/z calc. for C₃₁H₃₄N₂O₆S [M+H]⁺: 563.2215, found: 563.2212.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the phenolic hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole positions.
Reduction: Reduction of the carbonyl group is feasible.
Oxidation: Oxone, m-CPBA
Substitution: Alkyl halides, amines
Reduction: Sodium borohydride, lithium aluminum hydride
- Oxidation: 4-tert-butylphenyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Substitution: Various alkylated or arylated derivatives
Scientific Research Applications
Chemistry: As a versatile building block for drug discovery and materials science.
Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.
Medicine: Potential therapeutic applications (e.g., anti-inflammatory, anticancer).
Industry: Used in the synthesis of novel compounds or as a reference standard.
Mechanism of Action
The compound’s effects likely involve interactions with specific protein targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The compound is compared to structurally similar derivatives (Table 1), focusing on substituent differences that influence physicochemical and pharmacological properties.
Table 1: Structural Comparison of Target Compound and Analogues
*Estimated based on molecular formulas.
Key Observations:
Benzoyl Group Modifications: The ethoxy group (target compound) vs. butoxy (CAS 609794-26-5) affects hydrophobicity and steric bulk. Ethoxy provides moderate lipophilicity, while butoxy increases logP and may reduce aqueous solubility .
Phenyl Group Variations :
- The tert-butyl group (target compound) introduces significant steric hindrance and lipophilicity, which may enhance target binding but hinder metabolic clearance.
- Halogenated phenyl groups (e.g., 4-fluorophenyl in CAS 609794-26-5, 4-chlorophenyl in ) increase electronic effects and resistance to oxidative metabolism .
Thiazole Modifications :
- All analogues retain a 4-methyl-thiazole core, suggesting this group is critical for maintaining structural integrity or binding interactions.
Implications for Drug Design
- Optimization Opportunities :
- Replace tert-butyl with fluoro or methoxy groups to balance lipophilicity and solubility.
- Explore hybrid structures (e.g., pyrazole-thiazole in ) for diversified bioactivity.
Biological Activity
Ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. Its structure can be broken down as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen which is often associated with various biological activities.
- Pyrrole Moiety : Known for its role in many natural products and pharmaceuticals.
- Hydroxy and Carbonyl Groups : These functional groups are crucial for the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may exhibit:
- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating a potential for antimicrobial applications.
- Antitumor Effects : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
Antioxidant Activity
A study conducted by Gawad et al. (2010) demonstrated that compounds similar to this compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
Antimicrobial Screening
In a comparative study, a derivative of the compound was tested against several pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics such as ciprofloxacin, indicating strong antimicrobial potential .
Antitumor Activity
Research by Al-Suwaidan et al. (2016) highlighted the antitumor properties of thiazole derivatives. In vitro assays showed that the compound could induce apoptosis in cancer cells, suggesting its utility in cancer therapy .
Summary of Biological Activities
Synthesis Pathway Overview
The synthesis of this compound involves several steps:
- Formation of Thiazole Ring : Utilizing thioketones and aldehydes.
- Pyrrole Synthesis : Through cyclization reactions involving amines.
- Final Esterification : To yield the ethyl ester form.
Q & A
Q. Table 1: Key Synthetic Variables and Impact on Yield
| Variable | Optimal Condition | Yield Increase | Reference |
|---|---|---|---|
| Solvent | Anhydrous DMF | 15–20% | |
| Catalyst | AlCl₃ (0.5 equiv) | 12% | |
| Temperature | 80°C (reflux) | 10% |
Q. Table 2: Common Analytical Signatures
| Functional Group | NMR Shift (δ, ppm) | MS Fragment |
|---|---|---|
| 4-Hydroxy-pyrrole | 10.2 (s, 1H) | 635.2 [M+H]⁺ |
| Thiazole C-2 | 164.5 (¹³C) | 567.1 [M–COOEt]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
